molecular formula C6H8N2O3 B6609719 2,4-dimethoxypyrimidin-5-ol CAS No. 2358062-51-6

2,4-dimethoxypyrimidin-5-ol

Cat. No.: B6609719
CAS No.: 2358062-51-6
M. Wt: 156.14 g/mol
InChI Key: OXMOHJIAUGHQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxypyrimidin-5-ol (DMPO) is an organic compound with a wide range of applications in the field of science. It is a highly versatile molecule, and its unique properties make it a useful tool for researchers in a variety of disciplines. In

Scientific Research Applications

2,4-dimethoxypyrimidin-5-ol is a useful tool for researchers in a variety of disciplines. It has been used in the synthesis of biologically active compounds, such as antibiotics and antifungals. It has also been used in the synthesis of fluorescent dyes, which can be used for imaging and tracking proteins and other biomolecules in cells. This compound has also been used in the synthesis of polymers materials, which can be used for drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of 2,4-dimethoxypyrimidin-5-ol is not fully understood. It is believed that this compound acts as a chelating agent, binding to metal ions and preventing their interaction with other molecules. This property allows this compound to be used as a stabilizing agent for proteins and other biomolecules, preventing them from denaturing or breaking down.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some beneficial effects on cells. For example, this compound has been found to increase the production of nitric oxide, a molecule involved in cell signaling and inflammation. It has also been found to increase the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4-dimethoxypyrimidin-5-ol in lab experiments is its versatility. It can be used as a stabilizing agent for proteins and other biomolecules, and it can also be used in the synthesis of biologically active compounds. However, this compound is not very soluble in water, and it can be difficult to work with in some experiments. Additionally, some of its properties, such as its chelating ability, can be unpredictable.

Future Directions

The potential future directions for 2,4-dimethoxypyrimidin-5-ol research are numerous. One potential direction is the development of new methods for synthesizing this compound and its derivatives. Additionally, further research could be done to explore the biochemical and physiological effects of this compound and its derivatives. Additionally, this compound could be used in the development of new materials and technologies, such as drug delivery systems and tissue engineering. Finally, further research could be done to explore the potential of this compound as a therapeutic agent.

Synthesis Methods

2,4-dimethoxypyrimidin-5-ol can be synthesized through several different methods. The most commonly used method is the condensation reaction of 2,4-dichlorophenol and urea. This method involves the reaction of the two compounds at high temperatures in the presence of a base catalyst, such as potassium carbonate. The reaction yields a mixture of this compound and 2,4-dichloro-5-hydroxypyrimidine, which can be separated by chromatography. Other methods of synthesis include the reaction of 2,4-dichlorophenol and thiourea or 2,4-dichlorophenol and thiosemicarbazide.

Properties

IUPAC Name

2,4-dimethoxypyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-5-4(9)3-7-6(8-5)11-2/h3,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMOHJIAUGHQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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